Cas no 1205548-04-4 (4'-Dimethylamino 7,8-Dihydroxyflavone)

4'-Dimethylamino 7,8-Dihydroxyflavone structure
1205548-04-4 structure
Product name:4'-Dimethylamino 7,8-Dihydroxyflavone
CAS No:1205548-04-4
MF:C17H15NO4
Molecular Weight:297.305304765701
CID:4732516

4'-Dimethylamino 7,8-Dihydroxyflavone 化学的及び物理的性質

名前と識別子

    • B2M862MR4W
    • 2-(4-(Dimethylamino)phenyl)-7,8-dihydroxy-4H-chromen-4-one
    • Eutropoflavin
    • 4'-Dimethylamino 7,8-Dihydroxyflavone
    • 4'-dimethylamino-7,8-dihydroxyflavone
    • 2-[4-(dimethylamino)phenyl]-7,8-dihydroxychromen-4-one
    • 7,8-Dihydroxy-2-(4-(dimethylamino)phenyl)-4H-chromen-4-one
    • 2-(4-(Dimethylamino)phenyl)-7,8-dihydroxy-4H-1-benzopyran-4-one
    • 4H-1-Benzopyran-4-one, 2-(4-(dimethylamino)phenyl)-7,8-dihydroxy-
    • インチ: 1S/C17H15NO4/c1-18(2)11-5-3-10(4-6-11)15-9-14(20)12-7-8-13(19)16(21)17(12)22-15/h3-9,19,21H,1-2H3
    • InChIKey: YPAYCZOHGRSGJS-UHFFFAOYSA-N
    • SMILES: O1C2C(=C(C=CC=2C(C=C1C1C=CC(=CC=1)N(C)C)=O)O)O

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 454
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 70

4'-Dimethylamino 7,8-Dihydroxyflavone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
D461140-250mg
4'-Dimethylamino 7,8-Dihydroxyflavone
1205548-04-4
250mg
$ 1455.00 2023-09-07
TRC
D461140-25mg
4'-Dimethylamino 7,8-Dihydroxyflavone
1205548-04-4
25mg
$ 184.00 2023-09-07

4'-Dimethylamino 7,8-Dihydroxyflavone 関連文献

4'-Dimethylamino 7,8-Dihydroxyflavoneに関する追加情報

Recent Advances in the Study of 4'-Dimethylamino 7,8-Dihydroxyflavone (CAS: 1205548-04-4)

4'-Dimethylamino 7,8-Dihydroxyflavone (4'-DMA-7,8-DHF) is a synthetic flavonoid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. With the CAS number 1205548-04-4, this compound has been the subject of numerous studies exploring its pharmacological properties, particularly its role as a TrkB receptor agonist and its neuroprotective effects. This research brief aims to summarize the latest findings related to 4'-DMA-7,8-DHF, focusing on its mechanisms of action, therapeutic potential, and recent advancements in its application.

Recent studies have highlighted the unique structural features of 4'-DMA-7,8-DHF, which contribute to its high affinity for the TrkB receptor, a key player in neurotrophic signaling. Unlike its parent compound, 7,8-Dihydroxyflavone, the addition of a dimethylamino group at the 4' position enhances its stability and bioavailability, making it a more promising candidate for clinical applications. Research published in the past year has demonstrated that 4'-DMA-7,8-DHF can effectively cross the blood-brain barrier, a critical factor for its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

One of the most significant breakthroughs in the study of 4'-DMA-7,8-DHF is its potential to mitigate oxidative stress and inflammation in neuronal cells. A 2023 study published in the Journal of Medicinal Chemistry revealed that the compound exhibits potent antioxidant properties, scavenging reactive oxygen species (ROS) and reducing markers of oxidative damage in vitro and in vivo. Additionally, 4'-DMA-7,8-DHF was shown to modulate inflammatory pathways by inhibiting the activation of NF-κB, a transcription factor implicated in chronic inflammation. These findings suggest that the compound could be a valuable therapeutic agent for conditions characterized by oxidative stress and neuroinflammation.

Another area of active research is the application of 4'-DMA-7,8-DHF in cancer therapy. Preliminary studies have indicated that the compound may exert anti-proliferative effects on certain cancer cell lines, particularly those with dysregulated TrkB signaling. A recent paper in Bioorganic & Medicinal Chemistry Letters reported that 4'-DMA-7,8-DHF induces apoptosis in glioblastoma cells by activating the intrinsic mitochondrial pathway. While these results are promising, further research is needed to elucidate the compound's mechanisms and evaluate its efficacy in more complex cancer models.

Despite its potential, challenges remain in the development of 4'-DMA-7,8-DHF as a therapeutic agent. Issues such as optimal dosing, long-term safety, and formulation stability need to be addressed. Recent efforts have focused on improving the compound's pharmacokinetic profile through structural modifications and the development of novel delivery systems. For instance, a 2023 study explored the use of nanoparticle-based carriers to enhance the targeted delivery of 4'-DMA-7,8-DHF to brain tissues, demonstrating improved efficacy in preclinical models.

In conclusion, 4'-Dimethylamino 7,8-Dihydroxyflavone (CAS: 1205548-04-4) represents a promising candidate for the treatment of neurodegenerative diseases and potentially cancer. Its ability to activate TrkB receptors, coupled with its antioxidant and anti-inflammatory properties, positions it as a multifaceted therapeutic agent. However, further research is essential to overcome existing challenges and translate these findings into clinical applications. The ongoing studies and recent advancements underscore the compound's potential to make a significant impact in the field of chemical biology and medicine.

おすすめ記事

推奨される供給者
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD